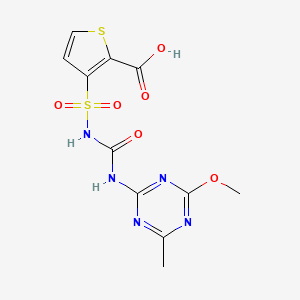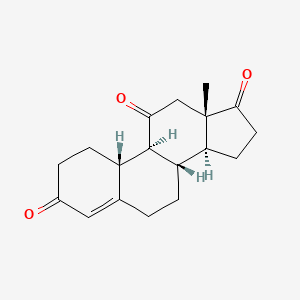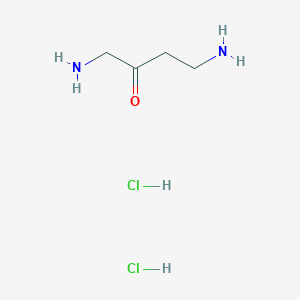
1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally characterized by the presence of a fluorine atom at the 2’ position of the arabinofuranosyl sugar and a vinyl group attached to the uracil base. These modifications confer unique properties to the compound, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl groups of the arabinofuranosyl sugar, followed by the introduction of the fluorine atom at the 2’ position. This is often achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The protected sugar is then coupled with a suitably protected uracil derivative under conditions that promote glycosidic bond formation. Finally, deprotection steps are carried out to yield the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the vinyl group, to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Nucleophiles such as thiols, amines, or halides under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated nucleoside analogs.
Substitution: Various substituted nucleoside analogs depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Incorporated into DNA or RNA to study the effects of fluorine substitution on nucleic acid structure and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. The fluorine atom at the 2’ position enhances the stability of the nucleoside analog, making it resistant to enzymatic degradation. This stability allows the compound to effectively inhibit viral replication or cancer cell proliferation by interfering with DNA or RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil: Another nucleoside analog with a similar sugar modification but different base modification.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl)cytosine: A cytosine analog with similar sugar modification.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl)adenine: An adenine analog with similar sugar modification.
Uniqueness
1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil is unique due to the presence of both the fluorine atom at the 2’ position and the vinyl group on the uracil base. This combination of modifications imparts distinct chemical and biological properties, making it a valuable tool for studying nucleic acid interactions and developing therapeutic agents .
Propriétés
Numéro CAS |
87782-49-8 |
|---|---|
Formule moléculaire |
C11H13FN2O5 |
Poids moléculaire |
272.23 g/mol |
Nom IUPAC |
5-ethenyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h2-3,6-8,10,15-16H,1,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 |
Clé InChI |
XPLOHHLOYRUBAI-IBCQBUCCSA-N |
SMILES |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
SMILES isomérique |
C=CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
SMILES canonique |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Synonymes |
1-(2-deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil FVAU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Dimethylamino)styryl]-n-methylpyridinium](/img/structure/B1222988.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]benzofuro[3,2-d]pyrimidine](/img/structure/B1222990.png)
![1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B1222991.png)


![ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B1222998.png)






